

D-Allose-13C-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: D-Allose-13C-1

Cat. No.: B566647

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **D-Allose-13C-1**, a labeled rare sugar with significant potential in various research applications. This document outlines its chemical properties, synthesis, and established biological activities, with a focus on its role in cellular signaling and oxidative stress. Detailed experimental protocols and data are presented to facilitate further investigation into its therapeutic applications.

Core Chemical and Physical Properties

D-Allose-13C-1 is an isotopic isomer of the rare monosaccharide D-Allose, where the carbon-1 position is replaced with a ^{13}C isotope. This labeling allows for its use in metabolic tracing and nuclear magnetic resonance (NMR) based studies.

Property	Value	Reference
CAS Number	70849-28-4	[1]
Molecular Formula	$^{13}\text{CC}_5\text{H}_{12}\text{O}_6$	[2]
Molecular Weight	181.15 g/mol	[2]
IUPAC Name	(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1- ^{13}C)hexanal	[2]

Synthesis of D-Allose

The limited natural availability of D-Allose has driven the development of various synthesis methods.^[3] The "Izumoring strategy" utilizes microbial enzymes for the systematic production of monosaccharide isomers, which has enabled greater availability for research.^[3] Both chemical and enzymatic routes have been explored for its production.

Enzymatic Synthesis: A common biological pathway involves a three-step enzyme-catalyzed conversion from D-glucose.

- D-glucose to D-fructose: Catalyzed by D-glucose isomerase.
- D-fructose to D-allulose: Catalyzed by D-tagatose 3-epimerase or D-allulose 3-epimerase.
- D-allulose to D-allose: Catalyzed by L-rhamnose isomerase.

More recent advancements include fermentative synthesis in engineered *Escherichia coli*, providing a potential route for large-scale, green production of D-Allose.

Biological Activity and Therapeutic Potential

D-Allose has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its functions include anti-tumor, anti-inflammatory, neuroprotective, antihypertensive, cryoprotective, and anti-osteoporotic effects. A key mechanism underlying these activities is its ability to modulate intracellular reactive oxygen species (ROS) and influence critical signaling pathways.

Modulation of Reactive Oxygen Species (ROS)

D-Allose exhibits complex effects on ROS levels, which appear to be context-dependent. In some models, it acts as a ROS scavenger, while in others, it can induce ROS production.

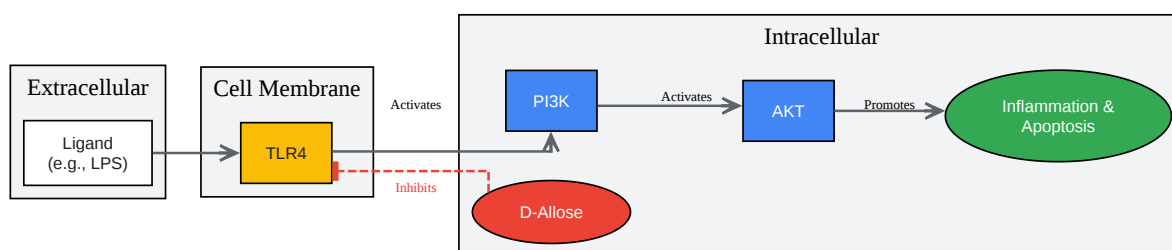
- **ROS Scavenging:** In neuroblastoma cells, D-Allose has been shown to suppress mitochondrial ROS production by competing with D-glucose. It can eliminate hydroxyl radicals to a similar extent as D-glucose, though it does not scavenge hydrogen peroxide or superoxide anions directly.
- **ROS Induction:** Conversely, in bladder cancer cell lines (RT112, 253J, and J82), D-Allose treatment led to an increase in intracellular ROS production.^[4] In rice, D-Allose triggers

defense responses through the generation of ROS.[5]

Inhibition of the TLR4/PI3K/AKT Signaling Pathway

A significant area of research is the inhibitory effect of D-Allose on the Toll-like receptor 4 (TLR4)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial in inflammation and apoptosis. D-Allose has been shown to attenuate neuroinflammation and neuronal apoptosis by inhibiting this pathway in the context of ischemic stroke.[6][7]

Below is a diagram illustrating the inhibitory effect of D-Allose on the TLR4/PI3K/AKT signaling pathway.



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D-Allose inhibits the TLR4/PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in D-Allose research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

- MTT solution (5 mg/mL in PBS)
- MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well plates
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treat the cells with varying concentrations of D-Allose and appropriate controls for the desired duration (e.g., 24 hours).
- After treatment, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Add 100 μ L of MTT solvent to each well to dissolve the formazan crystals.
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Measurement of Intracellular ROS: DCF-DA Assay

The 2',7'-dichlorofluorescein diacetate (DCF-DA) assay is used to measure intracellular ROS levels.

Materials:

- DCF-DA stock solution (e.g., 10 mM in DMSO)
- Cell culture medium (phenol red-free)
- PBS
- 96-well black, clear-bottom plates
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
- Treat cells with D-Allose and controls for the specified time.
- Prepare a fresh working solution of DCF-DA (e.g., 20 μ M) in pre-warmed, serum-free medium.
- Remove the treatment medium and wash the cells once with PBS.
- Add 100 μ L of the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
- Remove the DCF-DA solution and wash the cells twice with PBS.
- Add 100 μ L of PBS to each well.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Western Blot Analysis of the TLR4/PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Materials:

- RIPA buffer with protease and phosphatase inhibitors

- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-TLR4, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

D-Allose-13C-1 is a valuable tool for researchers investigating cellular metabolism and signaling. The biological activities of its unlabeled counterpart, D-Allose, particularly its influence on ROS and the TLR4/PI3K/AKT pathway, suggest a broad therapeutic potential that warrants further investigation. The experimental protocols provided in this guide offer a foundation for conducting such studies. As research progresses, D-Allose and its labeled variants are poised to contribute significantly to the fields of drug discovery and development.

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